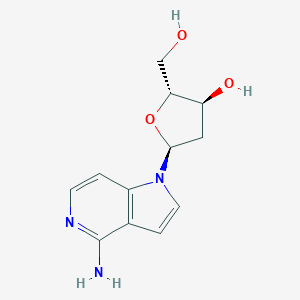
2'-Deoxy-3,7-dideazaadenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2'-Deoxy-3,7-dideazaadenosine (DDA) is a nucleoside analogue that has been extensively studied for its potential use in the treatment of various diseases. The compound is structurally similar to adenosine, a nucleoside that plays a critical role in cellular metabolism and energy transfer. DDA has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for future research and development.
Mechanism Of Action
2'-Deoxy-3,7-dideazaadenosine exerts its effects through a range of mechanisms, including inhibition of DNA synthesis, induction of apoptosis, and modulation of immune function. The compound has been shown to inhibit the activity of enzymes involved in DNA synthesis, such as ribonucleotide reductase and thymidylate synthase. This leads to a decrease in DNA synthesis and cell proliferation. 2'-Deoxy-3,7-dideazaadenosine also induces apoptosis by activating caspase enzymes and disrupting mitochondrial function. In addition, 2'-Deoxy-3,7-dideazaadenosine has been shown to modulate immune function by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
Biochemical And Physiological Effects
2'-Deoxy-3,7-dideazaadenosine has been shown to exhibit a range of biochemical and physiological effects, including inhibition of DNA synthesis, induction of apoptosis, and modulation of immune function. The compound has also been shown to have antiviral activity and anti-inflammatory effects. In addition, 2'-Deoxy-3,7-dideazaadenosine has been shown to inhibit the activity of enzymes involved in purine and pyrimidine metabolism, which may contribute to its antitumor activity.
Advantages And Limitations For Lab Experiments
One advantage of using 2'-Deoxy-3,7-dideazaadenosine in lab experiments is its ability to inhibit DNA synthesis and cell proliferation, which can be useful in studying the mechanisms of cancer and other diseases. In addition, 2'-Deoxy-3,7-dideazaadenosine has been shown to have antiviral and anti-inflammatory effects, which may be useful in studying the mechanisms of viral infections and autoimmune diseases. One limitation of using 2'-Deoxy-3,7-dideazaadenosine in lab experiments is its potential toxicity, which may limit its use in vivo.
Future Directions
There are several future directions for research on 2'-Deoxy-3,7-dideazaadenosine. One area of interest is the development of more efficient synthesis methods for the compound. Another area of interest is the study of 2'-Deoxy-3,7-dideazaadenosine in combination with other drugs or therapies, which may enhance its effectiveness. In addition, further research is needed to elucidate the mechanisms by which 2'-Deoxy-3,7-dideazaadenosine exerts its effects, and to identify potential targets for drug development. Finally, clinical trials are needed to evaluate the safety and efficacy of 2'-Deoxy-3,7-dideazaadenosine in humans.
Synthesis Methods
2'-Deoxy-3,7-dideazaadenosine can be synthesized through a variety of methods, including chemical synthesis and enzymatic conversion. One common method involves the reaction of 2'-deoxyadenosine with nitrous acid, which leads to the formation of a diazonium intermediate. This intermediate can then be reduced to form 2'-Deoxy-3,7-dideazaadenosine. Enzymatic methods involve the use of enzymes such as purine nucleoside phosphorylase (PNP) and adenosine deaminase (ADA), which can convert 2'-deoxyadenosine to 2'-Deoxy-3,7-dideazaadenosine.
Scientific Research Applications
2'-Deoxy-3,7-dideazaadenosine has been studied for its potential use in the treatment of various diseases, including cancer, viral infections, and inflammation. The compound has been shown to exhibit antitumor activity by inducing apoptosis and inhibiting cell proliferation. In addition, 2'-Deoxy-3,7-dideazaadenosine has been shown to have antiviral activity against a range of viruses, including HIV, herpes simplex virus, and hepatitis B virus. 2'-Deoxy-3,7-dideazaadenosine has also been studied for its anti-inflammatory effects, which may be useful in the treatment of autoimmune diseases such as rheumatoid arthritis.
properties
CAS RN |
114915-06-9 |
|---|---|
Product Name |
2'-Deoxy-3,7-dideazaadenosine |
Molecular Formula |
C12H15N3O3 |
Molecular Weight |
249.27 g/mol |
IUPAC Name |
(2R,3S,5S)-5-(4-aminopyrrolo[3,2-c]pyridin-1-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C12H15N3O3/c13-12-7-2-4-15(8(7)1-3-14-12)11-5-9(17)10(6-16)18-11/h1-4,9-11,16-17H,5-6H2,(H2,13,14)/t9-,10+,11-/m0/s1 |
InChI Key |
LINONVNNJPVOHW-AXFHLTTASA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@@H]1N2C=CC3=C2C=CN=C3N)CO)O |
SMILES |
C1C(C(OC1N2C=CC3=C2C=CN=C3N)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=CC3=C2C=CN=C3N)CO)O |
Other CAS RN |
114915-06-9 |
synonyms |
2'-deoxy-3,7-dideazaadenosine 2-DDAD |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



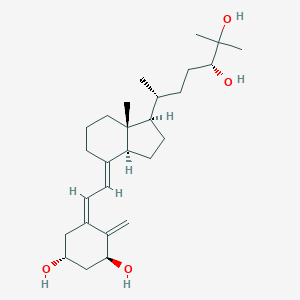
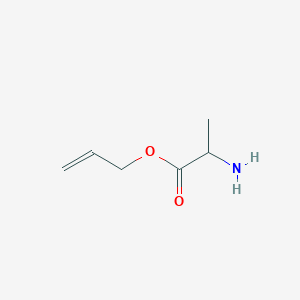
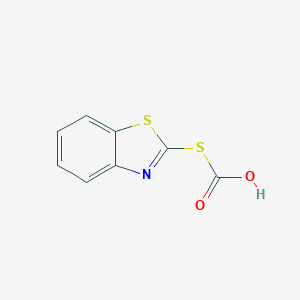
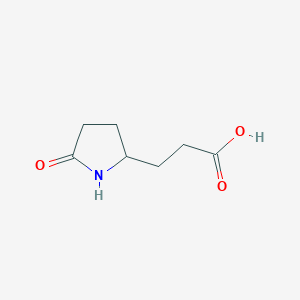
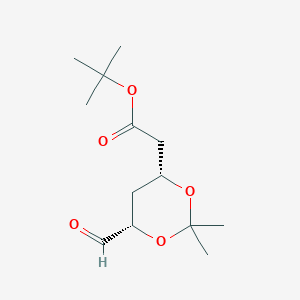
![N-[2-(Dichloroacetyl)-5-fluorophenyl]-N-methylformamide](/img/structure/B45672.png)
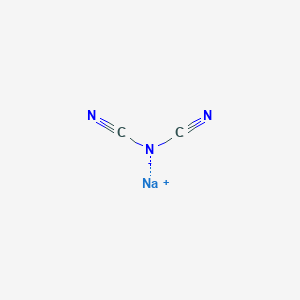
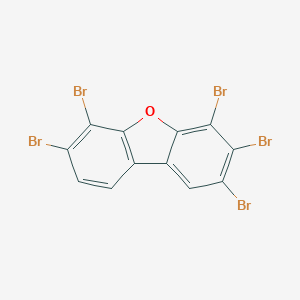
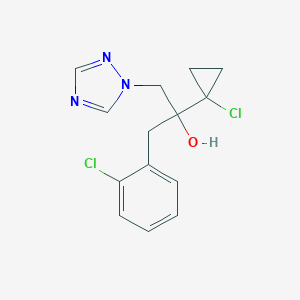
![Ethyl 4-[4-(N,N-dimethylamino)phenyl]-4-oxobutanoate](/img/structure/B45679.png)
![4-[(2-Methoxyphenoxy)methyl]piperidine](/img/structure/B45683.png)

![7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one](/img/structure/B45686.png)
![5-Amino-3-cyano-4-iodo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole](/img/structure/B45687.png)